molecular formula C29H38FN5O5S B14861487 (2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((R)-3-(methylamino)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)pyrrolidine-2-carboxamide

(2S,4R)-1-((S)-2-(1-Fluorocyclopropane-1-carboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((R)-3-(methylamino)-1-(4-(4-methylthiazol-5-yl)phenyl)-3-oxopropyl)pyrrolidine-2-carboxamide

Cat. No.: B14861487
M. Wt: 587.7 g/mol
InChI Key: PTPPMFQIIPBSRV-IUBSTNSRSA-N
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Description

1-fluoro-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropane ring, a pyrrolidine ring, and a thiazole ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-fluoro-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, the introduction of the fluorine atom, and the assembly of the various functional groups. Common reagents and conditions used in these reactions include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts.

    Fluorination: Employing electrophilic fluorinating agents such as Selectfluor.

    Amide Bond Formation: Utilizing coupling reagents like EDCI or HATU.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-fluoro-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like mCPBA or KMnO4.

    Reduction: Employing reducing agents such as LiAlH4 or NaBH4.

    Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: mCPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nucleophilic substitution using NaN3 in DMF at elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-fluoro-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 1-fluoro-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-fluoro-N-[(2S)-1-[(2S,4R)-4-hydroxy-2-{[(1R)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-2-(methylcarbamoyl)ethyl]carbamoyl}pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]cyclopropane-1-carboxamide: can be compared with other fluorinated compounds or those containing similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological or chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H38FN5O5S

Molecular Weight

587.7 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1R)-3-(methylamino)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C29H38FN5O5S/c1-16-23(41-15-32-16)18-8-6-17(7-9-18)20(13-22(37)31-5)33-25(38)21-12-19(36)14-35(21)26(39)24(28(2,3)4)34-27(40)29(30)10-11-29/h6-9,15,19-21,24,36H,10-14H2,1-5H3,(H,31,37)(H,33,38)(H,34,40)/t19-,20-,21+,24-/m1/s1

InChI Key

PTPPMFQIIPBSRV-IUBSTNSRSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@@H](CC(=O)NC)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)F)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(CC(=O)NC)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)F)O

Origin of Product

United States

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